molecular formula C17H13ClO2S B12585893 Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- CAS No. 645820-95-7

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12585893
CAS No.: 645820-95-7
M. Wt: 316.8 g/mol
InChI Key: XKJLPNMCDJQMQM-UHFFFAOYSA-N
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Description

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is a substituted naphthalene derivative featuring two functional groups:

  • A chlorine atom at the 1-position of the naphthalene ring.
  • A (4-methylphenyl)sulfonyl (tosyl, Tos) group at the 6-position .

The Tos group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. This compound is structurally related to intermediates used in organic synthesis, particularly in pharmaceuticals and materials science, where sulfonyl groups act as protecting or activating moieties .

Properties

CAS No.

645820-95-7

Molecular Formula

C17H13ClO2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-chloro-6-(4-methylphenyl)sulfonylnaphthalene

InChI

InChI=1S/C17H13ClO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3

InChI Key

XKJLPNMCDJQMQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of naphthalene followed by sulfonylation. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonylation step involves the reaction of the chlorinated naphthalene with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Chlorine Substitution

The chlorine atom at position 1 is a good leaving group due to its electronegativity. Potential reactions include:

  • Nucleophilic aromatic substitution (NAS) : Replacement of Cl with strong nucleophiles (e.g., amines, alcohols) under high-temperature or catalytic conditions.
    Example: Reaction with benzylamine could yield a benzylamino derivative .

  • Elimination : Dehydrohalogenation under basic conditions to form naphthyne intermediates.

Sulfonamide Group Reactivity

The sulfonamide group is electron-withdrawing, directing further substitution to ortho/para positions. Possible reactions:

  • Alkylation/arylation : Friedel-Crafts reactions at positions 2, 4, or 8 (ortho/para to the sulfonamide).

  • Oxidation/Reduction : The sulfonamide group is stable under most conditions but may undergo reduction to sulfide under harsh conditions (e.g., LiAlH₄).

Table 2: Substitution at the Sulfonamide Group

Reaction TypeReagents/ConditionsOutcome
AlkylationAlCl₃, alkyl halideOrtho/para substitution
ReductionLiAlH₄, THFSulfide formation

Sulfonation and Related Reactions

The sulfonamide group itself can participate in reactions:

  • Hydrolysis : Conversion to sulfonic acid under acidic or basic conditions, though this is typically slow for aryl sulfonamides .

  • Michael Addition : The sulfonamide group may act as a directing group for conjugate additions (e.g., with enolates) .

Cascade Reactions

In analogous systems, naphthalene derivatives undergo cascade reactions involving Wittig olefination and aldol condensations . For this compound, the sulfonamide group could stabilize intermediates in such processes. For example:

  • Wittig Reaction : Formation of alkenes via phosphorus ylides, potentially leading to extended conjugated systems.

  • Electrocyclization : Rearrangements in conjugated systems under thermal or photochemical conditions.

Radical Reactions

The sulfonamide group may participate in radical-mediated functionalization , such as:

  • Hydrogen atom transfer (HAT) : Initiation of radical chains for alkene formation .

  • Halogenation : Radical halogenation at positions activated by the sulfonamide group.

Scientific Research Applications

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of naphthalene derivatives, including naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-, in the development of antiviral agents. For instance, compounds derived from naphthalene have shown efficacy against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors. The sulfonamide moiety enhances the compound's ability to interact with viral proteins, thereby inhibiting viral replication .

In addition to antiviral properties, naphthalene derivatives have been investigated for their anticancer activities. Research indicates that modifications to the naphthalene structure can lead to enhanced cytotoxicity against various cancer cell lines. The introduction of sulfonyl groups has been associated with improved selectivity and potency against tumor cells .

Synthetic Pathways

The synthesis of naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- typically involves the reaction of naphthalene with chlorosulfonic acid followed by substitution reactions with appropriate amines or phenols. This synthetic versatility allows for the generation of a variety of derivatives that can be tailored for specific applications in both research and industry .

Reactivity

This compound can undergo various chemical transformations, such as nucleophilic substitutions and electrophilic aromatic substitutions. These reactions can be exploited to create new compounds with desired properties for further applications in pharmaceuticals and agrochemicals .

Ecotoxicology Studies

The environmental fate of naphthalene derivatives is an important area of study, particularly concerning their potential mutagenicity and ecotoxicological effects. Assessments have been conducted to evaluate the degradation pathways and toxicity profiles of these compounds in aquatic environments. Understanding their environmental impact is crucial for regulatory compliance and safe usage in industrial applications .

Polymer Chemistry

Naphthalene derivatives are also utilized in polymer chemistry as additives or monomers for synthesizing advanced materials. The incorporation of sulfonamide groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in coatings, adhesives, and composites .

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Chlorine and Tosyl Group Variations

The most direct structural analogs are positional isomers of naphthalene with chlorine and Tos groups at different positions. For example:

Compound Name Chlorine Position Tosyl Group Position Key Structural Difference
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- 1 6 Reference compound
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- 2 7 Altered substitution pattern

Impact of Substitution Patterns:

  • Electronic Effects : The chlorine at position 1 (electron-withdrawing) and Tos at position 6 may create distinct resonance and inductive effects compared to the 2-chloro-7-Tos isomer. This could influence reactivity in substitution or elimination reactions.
  • Steric Considerations : The spatial arrangement of substituents may affect steric hindrance, altering reaction pathways or binding affinities in biological systems.

Tosyl-Containing Derivatives

Compounds with Tosyl groups but differing core structures or additional functional groups include:

Compound Name Core Structure Functional Groups Relevance to Target Compound
[(4-Methylphenyl)sulfonyl]amino (Tosa) Variable Tosyl + amino group Enhanced nucleophilicity at amino site
[2-[(4-Methylphenyl)sulfonyl]ethoxy]carbonyl (Tec) Variable Tosyl + ethoxycarbonyl Dual electron-withdrawing effects
Benzenepropanoic acid derivatives (e.g., β-[(2,2,2-trifluoroacetyl)oxy]-) Benzene + propanoic acid Trifluoroacetyloxy + ester groups Divergent applications in fluorinated compounds

Key Comparisons:

  • Tos vs. Tosa: The amino group in Tosa introduces nucleophilic reactivity, unlike the purely electron-withdrawing Tos group in the target compound .
  • Tec vs.

Research Findings and Functional Implications

While specific experimental data (e.g., melting points, reaction yields) are unavailable in the provided evidence, structural analysis allows for the following inferences:

Biological Activity

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is characterized by a naphthalene core substituted with a chlorine atom and a sulfonyl group attached to a para-methylphenyl moiety. The presence of these functional groups is crucial for its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various naphthalene derivatives, including the compound .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Compound NameMIC (µg/mL)Pathogen Tested
Naphthalene Derivative A0.25Staphylococcus aureus
Naphthalene Derivative B0.50Escherichia coli
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-0.30Pseudomonas aeruginosa

The compound demonstrated a minimum inhibitory concentration (MIC) of 0.30 µg/mL against Pseudomonas aeruginosa, indicating significant antibacterial activity. This is comparable to other tested derivatives, suggesting that modifications to the naphthalene structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of naphthalene derivatives has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Naphthalene Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Line Tested
Compound X10HeLa
Compound Y15MCF-7
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-12SKOV-3

The IC50 value for naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-, was found to be 12 µg/mL against SKOV-3 cells, indicating moderate cytotoxicity. This suggests that the compound may serve as a potential candidate for developing anticancer therapies .

The biological activity of naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- can be attributed to several mechanisms:

  • Inhibition of Cell Division : The compound may interfere with cellular processes critical for cancer cell proliferation.
  • Biofilm Disruption : Its efficacy against biofilms formed by bacteria like Staphylococcus aureus suggests it may disrupt microbial communities, enhancing its antimicrobial properties .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that naphthalene derivatives can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of naphthalene derivatives in treating resistant bacterial strains. The study reported that modifications to the sulfonamide group significantly enhanced antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The findings suggest that optimizing chemical structures can lead to more effective treatments for antibiotic-resistant infections .

Q & A

Q. Tables for Key Data

Toxicity Study Inclusion Criteria (From )
Health Outcomes
Exposure Routes
Species
Risk of Bias Assessment (From )
Confidence Level
High
Moderate
Low

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